

Definitive Technical Guide to C₁₅H₉ClO₂: Structural Isomers and Physicochemical Profiling

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Compound of Interest

Compound Name: 2-(3-Chlorobenzylidene)benzofuran-3(2H)-one

Cat. No.: B12923253

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Executive Summary & Core Directive

The molecular formula C₁₅H₉ClO₂ represents a "chemical homonym"—a single mass signature (MW: 256.68 g/mol) shared by three distinct chemical classes with vastly different biological activities: Indandiones (anticoagulants), Flavones (enzyme modulators), and Anthraquinones (dyes/intermediates).

For drug development professionals, relying solely on low-resolution Mass Spectrometry (MS) is a critical failure point. This guide establishes the physicochemical fingerprints required to distinguish these isomers and provides validated protocols for their synthesis and characterization.

Molecular Weight & Isotopic Precision

Precise molecular weight calculation is the first step in validation. The presence of Chlorine introduces a distinct M+2 isotopic signature (3:1 ratio) which must be verified to confirm

elemental composition.

Parameter	Value	Notes
Average Molecular Weight	256.68 g/mol	Standard atomic weights
Monoisotopic Mass	256.029107 Da	Based on ¹² C, ¹ H, ³⁵ Cl, ¹⁶ O
Exact Mass (M+2)	258.026157 Da	Contribution from ³⁷ Cl isotope
Elemental Composition	C (70.19%), H (3.53%), Cl (13.81%), O (12.47%)	

Analyst Note: In High-Resolution MS (HRMS), a deviation >5 ppm from 256.0291 Da indicates an impurity or incorrect formula.

Critical Isomer Profiles

We focus on the two most pharmacologically relevant isomers: Clorindione and 6-Chloroflavone.

Isomer A: Clorindione (2-(4-chlorophenyl)-1,3-indandione)[5]

- CAS: 1146-99-2[1][2]
- Class: Indandione derivative (Vitamin K Antagonist).[3]
- Mechanism: Inhibits Vitamin K epoxide reductase (VKOR), disrupting blood coagulation factors II, VII, IX, and X.
- Key Property: Unlike flavones, indandiones exhibit keto-enol tautomerism, making them acidic (pKa ~3.6). They are soluble in alkaline solutions, forming red/orange enolate salts.

Isomer B: 6-Chloroflavone

- CAS: 10420-73-2[4]
- Class: Flavonoid (Chromen-4-one).[4]

- Mechanism: Investigated as an aromatase inhibitor and ligand for the benzodiazepine binding site of GABA-A receptors.
- Key Property: Non-ionizable at physiological pH (neutral). Exhibits strong UV absorption due to the extended conjugation of the benzopyrone system.

Comparative Physicochemical Data

Property	Clorindione (Indandione)	6-Chloroflavone (Flavone)	1-Chloro-2- methylantraquino ne
Melting Point	142–144 °C	183–185 °C	170–171 °C
LogP (Predicted)	3.60	4.60	3.90
Acidity (pKa)	~3.6 (Acidic enol)	Neutral	Neutral
Solubility (Water)	Insoluble (Soluble at pH > 8)	Insoluble	Insoluble
Appearance	White to yellowish powder	Pale yellow needles	Yellow solid
UV	~230, 280 nm (Shift in base)	~260, 310 nm	~255, 330 nm

Synthetic Pathways & Visualizations

To ensure trustworthiness, we map the synthesis of these compounds. The choice of starting material dictates the final scaffold.

Synthesis of Clorindione (Indandione Scaffold)

Method: Condensation of Phthalide with 4-Chlorobenzaldehyde. Rationale: This route avoids the use of harsh phthalic anhydride conditions and proceeds via a base-catalyzed rearrangement.

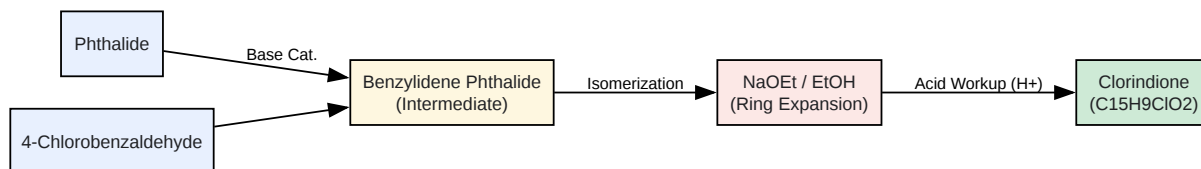


Figure 1: Synthesis of Clorindione via Phthalide Condensation.

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Synthesis of 6-Chloroflavone (Flavone Scaffold)

Method: Baker-Venkataraman Rearrangement followed by cyclization. Rationale: This is the "gold standard" for flavone synthesis, allowing precise placement of the chlorine atom on the A-ring.

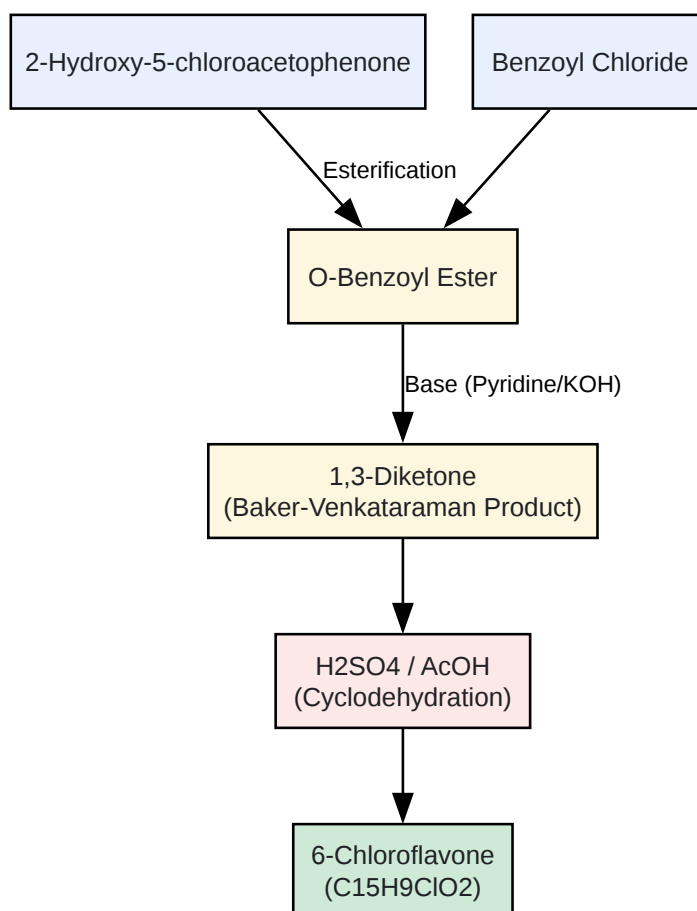


Figure 2: Synthesis of 6-Chloroflavone via Baker-Venkataraman Rearrangement.

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Experimental Protocols

Protocol A: Differentiation via UV-Vis pH Shift (Self-Validating)

Objective: To distinguish Clorindione (acidic) from Chloroflavone (neutral) using their ionization properties.

- Preparation: Prepare a 50 μM stock solution of the unknown $\text{C}_{15}\text{H}_9\text{ClO}_2$ sample in Methanol.
- Acidic Scan: Aliquot 1 mL into a cuvette. Add 10 μL of 1M HCl. Scan 200–400 nm.
- Basic Scan: To the same cuvette, add 20 μL of 1M NaOH (net basic). Scan 200–400 nm.
- Interpretation:
 - Clorindione: Will show a dramatic bathochromic shift (red shift) and color change (colorless to orange/red) due to enolate formation.
 - Chloroflavone: Will show minimal spectral change (no ionization).
 - Anthraquinone: May show slight shifts but typically requires stronger reduction to change color (vat dyes).

Protocol B: High-Throughput Solubility Screening

Objective: Determine thermodynamic solubility for formulation.

- Solid Dispensing: Weigh 2 mg of $\text{C}_{15}\text{H}_9\text{ClO}_2$ into a chemically resistant HPLC vial.
- Solvent Addition: Add 1 mL of buffer (PBS pH 7.4) or co-solvent (PEG400).
- Equilibration: Shake at 37°C for 24 hours.
- Filtration: Filter using a 0.22 μm PTFE syringe filter (prevents drug binding to nylon/cellulose).

- Quantification: Analyze filtrate via HPLC-UV (254 nm).
 - Note: For Clorindione, ensure pH is controlled; solubility increases logarithmically above pH 4.0.

Structural Isomer Hierarchy

The following diagram illustrates the logical relationship between the formula and its structural realizations.

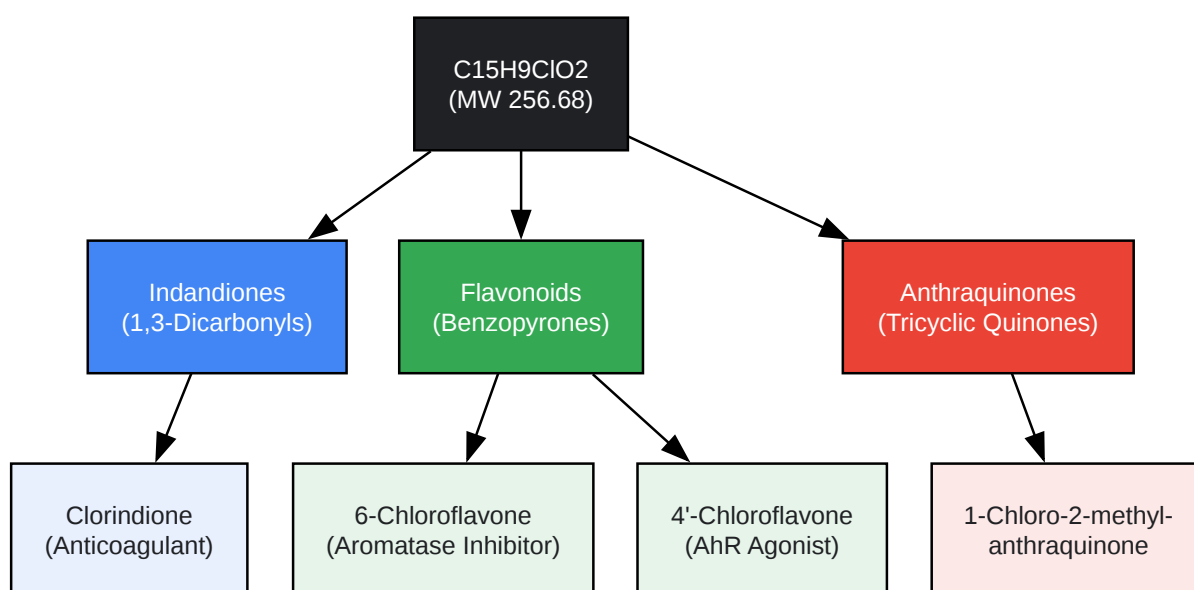


Figure 3: Structural Classification of C₁₅H₉ClO₂ Isomers.

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References

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